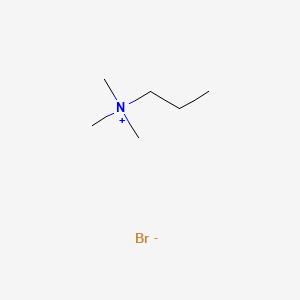

trimethyl(propyl)azanium bromide

Description

The exact mass of the compound Trimethylpropylammonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(propyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N.BrH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGQIZKUTMUWDC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883878 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-50-2 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylpropylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2650-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylpropylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylpropylammonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWF6WK28J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl(propyl)azanium Bromide

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethyl(propyl)azanium bromide, also known as N,N,N-trimethyl-1-propanaminium bromide or trimethylpropylammonium bromide (TMPAB), is a quaternary ammonium salt with a diverse range of applications relevant to the pharmaceutical and chemical industries. Its structure, comprising a positively charged nitrogen atom bonded to three methyl groups and one propyl group, with a bromide counter-ion, imparts unique physicochemical properties. This guide provides a comprehensive overview of its chemical identity, core properties, synthesis, analytical characterization, and key applications, with a focus on its utility for research and drug development professionals.

Chemical Identity and Nomenclature

This compound is a well-defined chemical entity with several synonyms used across commercial and academic literature. Establishing its precise identity is crucial for accurate sourcing and regulatory compliance.

-

Common Synonyms: N,N,N-Trimethyl-1-propanaminium bromide, Propyltrimethylammonium bromide[1]

-

Molecular Formula: C₆H₁₆BrN[1]

The compound consists of a central nitrogen atom quaternized with three methyl groups and one n-propyl group, resulting in a permanent positive charge on the nitrogen. This cationic head is balanced by a bromide anion.

Molecular Structure

The structure of this compound is fundamental to its chemical behavior, influencing its solubility, reactivity, and interactions with other molecules.

Caption: Molecular structure of trimethyl(propyl)azanium cation with bromide.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application. It is typically a white to yellow crystalline powder.[3] It is known to be hygroscopic and should be stored under an inert gas in a cool, dark place.

| Property | Value | Source(s) |

| Melting Point | 238 °C (decomposes) | [5][6] |

| Solubility | Soluble in water | [6] |

| Appearance | White to almost white powder/crystal | [3][5] |

| Purity | Typically >97-98% | [3][5] |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Reactivity

Synthesis

Quaternary ammonium salts like this compound are generally synthesized via the Menschutkin reaction .[7] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a tertiary amine.[7] In this specific case, the synthesis would involve the reaction of trimethylamine with 1-bromopropane.

The causality behind this choice of reaction is its efficiency and directness. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromopropane that is bonded to the bromine atom. The bromine atom, being a good leaving group, departs as the bromide anion.

Caption: General synthetic workflow for this compound.

Chemical Stability and Reactivity

This compound is a stable compound under standard ambient conditions. However, it can react violently with strong oxidizing agents. As a quaternary ammonium salt, the cationic head is generally non-reactive, but the bromide anion can participate in ion exchange reactions. The compound's thermal stability is limited, as indicated by its decomposition at its melting point.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific and industrial settings.

-

Phase Transfer Catalyst: Like many quaternary ammonium salts, it can be used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[8] This is particularly useful in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

-

Surfactant and Emulsifier: Its amphiphilic nature, with a hydrophilic cationic head and a moderately hydrophobic alkyl chain, allows it to act as a surfactant and emulsifier.[8][9] This property is relevant in formulation science for drug delivery systems.

-

Ionic Liquid: Quaternary ammonium salts are a major class of ionic liquids.[2] While its melting point is relatively high for a typical room-temperature ionic liquid, its derivatives can be explored for such applications, which are of growing interest in "green chemistry" and as novel reaction media.

-

Biochemical Reagent: It is sold as a biochemical reagent for life science research, although specific biological activities are not as extensively documented as for some other quaternary ammonium compounds.[8]

Analytical Characterization

Ensuring the purity and identity of this compound is critical. A combination of spectroscopic and titrimetric methods is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for confirming the structure. The spectrum would show characteristic signals for the propyl group's methyl and methylene protons, as well as a distinct singlet for the nine equivalent protons of the three N-methyl groups.[10]

-

Mass Spectrometry (MS): MS would show the mass of the trimethyl(propyl)azanium cation (C₆H₁₆N⁺).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of C-H and C-N bonds within the molecule.

Experimental Protocol: Quantitative Analysis by Potentiometric Titration

This protocol provides a self-validating system for determining the concentration of this compound in a sample, replacing older, less safe biphasic titration methods.[11] This method is based on the precipitation reaction between the cationic quaternary ammonium compound and an anionic surfactant titrant.[12]

Objective: To quantify the concentration of this compound using an automatic potentiometric titrator.

Pillar of Trustworthiness: This protocol relies on a stoichiometric reaction and an instrumental endpoint determination, minimizing subjective error associated with colorimetric indicators.[11]

Materials & Equipment:

-

Automatic Potentiometric Titrator (e.g., Metrohm Titrando)[11]

-

Ionic Surfactant Electrode[11]

-

Ag/AgCl Reference Electrode[11]

-

Standardized 0.004 M Sodium Lauryl Sulfate (SLS) solution (Titrant)

-

This compound sample

-

pH 10 Buffer solution (e.g., Boric acid/KCl/NaOH)[12]

-

Triton X-100 solution (optional, to improve endpoint detection)[12]

-

Deionized water

-

100 mL glass beakers, volumetric flasks, and pipettes

Step-by-Step Methodology:

-

Titrant Standardization: Accurately standardize the sodium lauryl sulfate (SLS) solution against a certified quaternary ammonium standard to determine its precise molarity. This step is critical for accuracy.

-

Sample Preparation:

-

Accurately weigh a sample of this compound estimated to contain 0.02–0.06 mmol of the active ingredient.[12]

-

Transfer the sample to a 100 mL tall-form glass beaker.

-

Add 10 mL of the pH 10 buffer solution.[12] Rationale: Maintaining a consistent, basic pH is crucial for the stability of the precipitate and the performance of the ion-selective electrode.

-

Add deionized water to bring the total volume to approximately 50 mL.[12]

-

(Optional) Add 0.5 mL of Triton X solution to prevent the precipitate from coating the electrode.[12]

-

-

Electrode Conditioning: Before the first titration, condition the ionic surfactant electrode by immersing it for several minutes in a solution containing both the cationic analyte and anionic titrant.[12] Rinse with deionized water afterward. Rationale: Conditioning ensures a stable and responsive electrode potential.

-

Titration:

-

Place the beaker on the titrator stand and immerse the ionic surfactant electrode and the reference electrode in the solution.

-

Ensure the stirrer is operating at a constant speed to maintain a homogeneous suspension.

-

Titrate the sample with the standardized 0.004 M SLS solution. The titrator will automatically record the potential (mV) as a function of the titrant volume added.

-

The endpoint is the point of maximum inflection on the titration curve, which corresponds to the equivalence point where all the trimethyl(propyl)azanium cations have precipitated with the lauryl sulfate anions.

-

-

Calculation:

-

The titrator's software will calculate the volume of SLS solution used to reach the equivalence point (V_eq).

-

Calculate the percentage purity of the this compound sample using the following formula:

Purity (%) = (V_eq × M_SLS × MW_TMPAB) / (W_sample) × 100

Where:

-

V_eq = Volume of SLS at equivalence point (L)

-

M_SLS = Molarity of standardized SLS solution (mol/L)

-

MW_TMPAB = Molecular weight of this compound (182.11 g/mol )

-

W_sample = Weight of the initial sample (g)

-

Safety and Handling

This compound is classified as a hazardous substance.[13] Adherence to safety protocols is mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Handling: Avoid generating dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[14]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. As it is hygroscopic, storage under an inert atmosphere is recommended.

Conclusion

This compound is a versatile quaternary ammonium salt with established utility as a phase transfer catalyst and surfactant. Its well-defined chemical properties, straightforward synthesis, and clear analytical characterization methods make it a reliable component in both academic research and industrial drug development processes. A thorough understanding of its physicochemical properties and adherence to strict safety and handling protocols are essential for its effective and safe utilization.

References

-

MedChemExpress. N,N,N-Trimethylpropan-1-aminium bromide (Trimethylpropylammonium bromide) | Biochemical Assay Reagent.

-

PubChem. 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1).

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Chemistry of 3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide: From Synthesis to Bioactivity.

-

Sigma-Aldrich. N,N,N-Trimethylpropan-1-aminium bromide | 2650-50-2.

-

PubChem. 3-Tert-butylperoxypropyl(trimethyl)azanium;bromide | C10H24BrNO2.

-

Global Substance Registration System (GSRS). TRIMETHYLPROPYLAMMONIUM BROMIDE.

-

Fluorochem. N,N,N-Trimethylpropan-1-aminium bromide.

-

Santa Cruz Biotechnology. Trimethylphenylammonium bromide Material Safety Data Sheet.

-

National Center for Biotechnology Information. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.

-

Sigma-Aldrich. SAFETY DATA SHEET - N-Cetyl-N,N,N-trimethylammonium bromide.

-

Merck Millipore. SAFETY DATA SHEET - Cetrimonium bromide.

-

Fisher Scientific. SAFETY DATA SHEET - (2-Bromoethyl)trimethylammonium bromide.

-

PubChem. 3-Bromoprop-2-enyl(trimethyl)azanium;bromide | C6H13Br2N.

-

Quora. TRIMETHYL PROPYL AMMONIUM BROMIDE 75% AQUEOUS SOLUTION - Tatva Chintan Space.

-

ResearchGate. Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils.

-

Arctom Scientific. CAS NO. 2650-50-2 | trimethyl(propyl)azanium,bromide.

-

Sigma-Aldrich. (3-Bromopropyl)trimethylammonium bromide 97.

-

PubChem. Trimethyl-[1-(methylamino)propyl]azanium;bromide | C7H19BrN2.

-

ChemicalBook. (3-Bromopropyl)trimethylammonium bromide - Safety Data Sheet.

-

TCI Chemicals. Trimethylpropylammonium Bromide 2650-50-2.

-

Tokyo Chemical Industry Co., Ltd. (APAC). Trimethylpropylammonium Bromide | 2650-50-2.

-

ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.

-

Oxford Academic. Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation.

-

Xylem Analytics. Titration of quaternary Ammonium compounds in disinfectants.

-

PubChem. Trimethylethylammonium bromide | C5H14BrN.

-

Labsolu. Trimethylpropylammonium Bromide.

-

PubChem. Hexadecyl(trimethyl)azanium;bromide | C19H42BrN.

-

Guidechem. trimethyl(pentyl)azanium,bromide 150-98-1 wiki.

-

ResearchGate. 1 H-NMR Spectra of Propyl trimethylammonium bromide in D 2 O at RT.

-

Fisher Scientific. Trimethylpropylammonium Bromide 98.0+%, TCI America 25 g.

-

Sunrise Group. Trimethylsulfonium Bromide - Pharmaceutical Intermediates.

-

SupraBank. Molecules - Tetradecyltrimethylammonium bromide.

-

ResearchGate. Review of cyclopropyl bromide synthetic process.

Sources

- 1. 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | C6H16BrN | CID 75853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. N,N,N-Trimethylpropan-1-aminium bromide | 2650-50-2 [sigmaaldrich.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Trimethylpropylammonium Bromide | 2650-50-2 | TCI AMERICA [tcichemicals.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tatvachintanspace.quora.com [tatvachintanspace.quora.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. xylemanalytics.com [xylemanalytics.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of Trimethyl(propyl)azanium Bromide

A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Abstract

Trimethyl(propyl)azanium bromide, also known as trimethylpropylammonium bromide, is a quaternary ammonium salt with a compact and versatile molecular architecture. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and characterization. We delve into the causality behind its structural features and how they influence its function as a phase-transfer catalyst and its activity within the broader class of antimicrobial quaternary ammonium compounds. This document is designed to serve as an authoritative resource, integrating foundational chemical principles with practical, field-proven insights for professionals in research and development.

Introduction and Significance

This compound, with the chemical formula C₆H₁₆BrN, belongs to the class of quaternary ammonium compounds (QACs)[1]. These molecules are characterized by a central, positively charged nitrogen atom covalently bonded to four organic moieties. In this case, the nitrogen is bonded to three methyl groups and one propyl group, with a bromide anion (Br⁻) balancing the charge[1]. Its structure, while simple, provides a valuable platform for investigating the fundamental properties of short-chain QACs.

For drug development professionals, understanding molecules like this compound is twofold. Firstly, QACs are widely explored for their antimicrobial properties[2]. Secondly, they are workhorse molecules in organic synthesis, often employed as phase-transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases, a common challenge in the synthesis of complex pharmaceutical intermediates[3]. This guide will elucidate the structural underpinnings of these functions.

Molecular Structure and Physicochemical Properties

The core of this compound's function lies in its ionic and amphiphilic, albeit weakly, nature. The molecule consists of the trimethylpropylammonium cation ([CH₃CH₂CH₂N(CH₃)₃]⁺) and a bromide anion.

Cationic Head and Alkyl Chain

The central nitrogen atom is sp³ hybridized, resulting in a tetrahedral geometry with the four carbon substituents. This configuration creates a permanent positive charge localized on the nitrogen atom, which is sterically shielded by the surrounding alkyl groups. This cationic head is highly hydrophilic.

The propyl chain (CH₃CH₂CH₂) provides a small, nonpolar domain, giving the molecule its limited amphiphilic character. This short alkyl chain is a critical determinant of its physical and biological properties when compared to its long-chain QAC counterparts.

While an experimental crystal structure for this compound is not available in open-access crystallographic databases, its three-dimensional conformation can be reliably inferred. The propyl chain is flexible, with free rotation around the C-C single bonds.

dot graph "molecular_structure" { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} caption: "2D representation of this compound."

Physicochemical Data

The macroscopic properties of the compound are a direct consequence of its molecular structure. The ionic nature imparts solid-state character at room temperature and solubility in polar solvents.

| Property | Value | Source |

| IUPAC Name | trimethyl(propyl)azanium;bromide | PubChem[4] |

| CAS Number | 2650-50-2 | Fluorochem[5] |

| Molecular Formula | C₆H₁₆BrN | GSRS[1] |

| Molecular Weight | 182.10 g/mol | PubChem[4] |

| Appearance | White to almost white crystal/powder | Sigma-Aldrich[6] |

| Melting Point | 238 °C (decomposition) | TCI Chemicals[7] |

| SMILES | CCC(C)C.[Br-] | GSRS[1] |

| InChIKey | FCGQIZKUTMUWDC-UHFFFAOYSA-M | Fluorochem[5] |

Synthesis and Characterization

The synthesis of this compound is a classic example of the Menshutkin reaction, a nucleophilic substitution (Sₙ2) reaction where a tertiary amine is quaternized by an alkyl halide.

Synthesis Mechanism

The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromopropane that is bonded to the bromine. Bromine, being a good leaving group, departs as the bromide anion, resulting in the formation of the new C-N bond and the quaternary ammonium salt.

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "General workflow for the synthesis of this compound."

Representative Experimental Protocol

Objective: To synthesize N,N,N-trimethyl-1-propanaminium bromide via the Menshutkin reaction.

Materials:

-

Trimethylamine ((CH₃)₃N)

-

1-Bromopropane (CH₃CH₂CH₂Br)

-

Anhydrous Acetone (Solvent)

-

Diethyl Ether (for washing)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylamine (1.0 eq) in anhydrous acetone.

-

Reagent Addition: To the stirred solution, add 1-bromopropane (1.05 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. The progress can be monitored by the precipitation of the white, solid quaternary ammonium salt, which is typically insoluble in acetone. For full conversion, the mixture can be gently heated to reflux for several hours.

-

Isolation: After the reaction is complete (typically 24 hours at room temperature or 4-6 hours at reflux), cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the white solid product by vacuum filtration. Wash the crystals with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield this compound as a white crystalline solid.

Self-Validation: The success of the synthesis is validated through characterization. The disappearance of starting material signals and the appearance of new product signals in NMR spectroscopy, along with correct mass confirmation, validates the procedure.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the molecular structure of the synthesized product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. A published spectrum for this compound in acetonitrile-d₃ (CD₃CN) provides authoritative data for its identification[9].

-

-N(CH₃)₃: A sharp singlet, integrating to 9 protons, is expected for the three equivalent methyl groups attached to the nitrogen.

-

-N-CH₂-: A triplet, integrating to 2 protons, from the methylene group directly attached to the positively charged nitrogen.

-

-CH₂- (middle): A sextet (or multiplet), integrating to 2 protons, for the middle methylene group of the propyl chain.

-

-CH₃ (terminal): A triplet, integrating to 3 protons, for the terminal methyl group of the propyl chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While a published, assigned experimental spectrum for this specific molecule is not readily available, the chemical shifts can be reliably predicted based on established principles and databases[3][10]. The electronegative, positively charged nitrogen atom causes a significant downfield shift for the adjacent carbons.

| Carbon Environment | Predicted ¹³C Shift (ppm) | Rationale |

| -N(CH₃)₃ | ~53-55 | Attached to the quaternary nitrogen. |

| -N-CH₂- | ~68-70 | Attached to the quaternary nitrogen, experiencing a strong deshielding effect. |

| -CH₂- (middle) | ~16-18 | Standard aliphatic methylene carbon. |

| -CH₃ (terminal) | ~10-12 | Standard aliphatic methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the types of bonds present in the molecule through their vibrational frequencies. For this compound, the key absorptions are related to the C-H and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~2850-3000 | C-H stretch (aliphatic) | Confirms the presence of the methyl and propyl alkyl groups. |

| ~1470-1490 | C-H bend (asymmetric) | Characteristic of methyl and methylene groups. |

| ~900-970 | C-N⁺ stretch | Indicative of the quaternary ammonium group. |

Applications and Field Insights

The utility of this compound is best understood by contextualizing it within the broader class of QACs. Its short propyl chain is a key structural feature that dictates its performance.

Antimicrobial Activity

QACs are known for their broad-spectrum antimicrobial activity, which is primarily driven by their ability to disrupt bacterial cell membranes[2][9]. The positively charged cationic head electrostatically interacts with the negatively charged components of the bacterial membrane. The hydrophobic alkyl tail then penetrates the lipid bilayer, causing a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death[9].

Insight from Structure: The antimicrobial efficacy of QACs is strongly dependent on the length of the alkyl chain. Extensive studies have shown that maximum activity against both Gram-positive and Gram-negative bacteria is typically achieved with chain lengths between C12 and C16[2][11]. Compounds with very short alkyl chains, such as the propyl (C3) group in this compound, exhibit significantly lower antimicrobial potency[2][11]. This is because the short propyl chain is not hydrophobic enough to effectively penetrate and disrupt the lipid core of the bacterial membrane. While it possesses the requisite cationic head for initial electrostatic attraction, it lacks the disruptive power of its longer-chain analogs.

dot graph "antimicrobial_mechanism" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

} caption: "Mechanism of QAC antimicrobial action and influence of chain length."

Phase-Transfer Catalysis

In phase-transfer catalysis (PTC), a catalyst facilitates the transfer of a reactant from one phase (typically aqueous) into a second, immiscible phase (typically organic) where the reaction occurs. QACs are excellent PTCs for transferring anions. The QAC cation pairs with the reactant anion (e.g., CN⁻, OH⁻) in the aqueous phase. The lipophilicity of the cation's alkyl chains allows this new ion pair to dissolve in the organic phase, delivering the "naked" and highly reactive anion to the organic substrate[3][12].

Insight from Structure: The efficiency of a QAC as a phase-transfer catalyst is a balance. The cation must be lipophilic enough to be soluble in the organic phase but must also retain some ability to interact at the aqueous interface to exchange anions.

-

Very short chains (e.g., tetramethylammonium): These are too hydrophilic and remain almost exclusively in the aqueous phase, making them poor catalysts[3].

-

Very long chains (e.g., tetrahexylammonium): These are highly lipophilic and remain almost exclusively in the organic phase. They are effective but may operate primarily at the interface[12].

-

Short-to-medium chains (e.g., propyl, butyl): Cations like trimethylpropylammonium strike a functional balance. They possess sufficient lipophilicity from the propyl and methyl groups to partition into the organic phase with the reactant anion, but are not so lipophilic that they cannot efficiently exchange ions at the interface[12]. Therefore, this compound is expected to be a competent, though perhaps not the most powerful, phase-transfer catalyst for a variety of nucleophilic substitution, oxidation, and reduction reactions.

Conclusion

This compound serves as a fundamental model for understanding the structure-property relationships in quaternary ammonium compounds. Its well-defined molecular architecture, characterized by a compact cationic head and a short propyl tail, is directly responsible for its physicochemical properties and functional roles. While its short alkyl chain limits its efficacy as an antimicrobial agent compared to long-chain homologs, this same feature provides a balanced lipophilicity that makes it a viable phase-transfer catalyst. The synthetic and analytical protocols detailed herein provide a robust framework for the preparation and validation of this and related short-chain QACs, empowering researchers to further explore their utility in synthesis and as biological probes.

References

-

Cheng, L., et al. (2012). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research, 91(6), 580-585. Available at: [Link]

-

Costello, K., et al. (2020). Controlling the Recognition and Reactivity of Alkyl Ammonium Guests Using an Anion Coordination-Based Tetrahedral Cage. Journal of the American Chemical Society, Supporting Information. Available at: [Link]

-

Gilbert, P. & Al-Taae, A. (1985). Antimicrobial activity of some alkyl-trimethyl ammonium bromide. ResearchGate. Available at: [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Princeton University. Available at: [Link]

-

Marino, M. G. & Kreuer, K. D. (2015). 1 H-NMR Spectra of Propyl trimethylammonium bromide in D 2 O at RT. ResearchGate. Available at: [Link]

-

Marvel, C. S. & Tanenbaum, A. L. (1929). γ-PHENOXYPROPYL BROMIDE. Organic Syntheses, 9, 72. Available at: [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

-

PubChem. 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1). National Center for Biotechnology Information. Available at: [Link]

-

U.S. Food & Drug Administration. TRIMETHYLPROPYLAMMONIUM BROMIDE. Global Substance Registration System. Available at: [Link]

-

Wieczorek, D., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens, 9(6), 459. Available at: [Link]

Sources

- 1. BR0214461A - Process for continuous quaternization of tertiary amines with alkyl halide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. BR102012032754B1 - method for continuous alkylation of cyclic tertiary amines - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]

- 12. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

Spectroscopic Characterization of Trimethyl(propyl)azanium Bromide: An In-Depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for trimethyl(propyl)azanium bromide (also known as N,N,N-trimethylpropan-1-aminium bromide), a quaternary ammonium salt with applications in various fields of chemical research. The following sections detail the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound.

Introduction to this compound

This compound is a quaternary ammonium salt with the chemical formula C₆H₁₆BrN.[1] Its structure consists of a central nitrogen atom bonded to three methyl groups and one propyl group, carrying a permanent positive charge. This cationic nature is balanced by a bromide counter-ion. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of such compounds. This guide delves into the key spectroscopic techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons. The spectrum is typically recorded in a deuterated solvent such as deuterium oxide (D₂O) due to the salt's ionic nature.

Expected ¹H NMR Data (in D₂O):

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Triplet | 2H | -N-CH₂ -CH₂-CH₃ |

| ~3.0 | Singlet | 9H | -N-(CH₃ )₃ |

| ~1.7 - 1.9 | Sextet (or multiplet) | 2H | -N-CH₂-CH₂ -CH₃ |

| ~0.9 - 1.1 | Triplet | 3H | -N-CH₂-CH₂-CH₃ |

Note: Predicted chemical shifts are based on the analysis of similar structures and general NMR principles. A visual representation of a ¹H-NMR spectrum for propyl trimethylammonium bromide in D₂O can be found in the work by Marino and Kreuer.[2]

Causality Behind Experimental Choices: The choice of D₂O as a solvent is critical due to the high polarity and ionic character of quaternary ammonium salts, which have limited solubility in many common deuterated organic solvents. The chemical shifts are influenced by the electron-withdrawing effect of the positively charged nitrogen atom. The protons on the carbon adjacent to the nitrogen (-N-CH₂-) are the most deshielded and therefore appear at the lowest field. The signal multiplicities (triplet, sextet, triplet) arise from the spin-spin coupling between adjacent non-equivalent protons, following the n+1 rule. The nine protons of the three equivalent methyl groups do not couple with other protons and thus appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference it to an internal standard (e.g., DSS) or the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show four signals, one for each unique carbon atom.

Expected ¹³C NMR Data (in D₂O):

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~68 - 72 | -C H₂-N⁺- |

| ~52 - 56 | -N⁺-(C H₃)₃ |

| ~15 - 19 | -CH₂-C H₂-CH₃ |

| ~10 - 13 | -CH₂-CH₂-C H₃ |

Note: Predicted chemical shifts are based on data from analogous quaternary ammonium salts.[3]

Interpretation: The carbon atom directly attached to the positively charged nitrogen (-C H₂-N⁺-) is the most deshielded and appears at the lowest field. The three equivalent methyl carbons (-N⁺-(C H₃)₃) also experience this deshielding effect. The terminal methyl group of the propyl chain is the most shielded and appears at the highest field.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of D₂O.

-

Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer acquisition time and a higher number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2960 - 2850 | Medium to Strong | C-H stretching (aliphatic) |

| ~1480 - 1460 | Medium | C-H bending (asymmetric) |

| ~1400 - 1380 | Medium | C-H bending (symmetric) |

| ~970 - 910 | Medium to Strong | C-N stretching |

Note: The presence of characteristic C-H stretching and bending vibrations confirms the aliphatic nature of the cation. The C-N stretching vibration is a key indicator of the quaternary ammonium group.[4]

Interpretation: The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups. The bands in the 1380-1480 cm⁻¹ range correspond to the bending vibrations of these C-H bonds. A key feature for quaternary ammonium salts is the C-N stretching vibration, which is expected in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a molecule. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

Expected Mass Spectrometry Data:

| m/z (Predicted) | Ion |

| 102.13 | [C₆H₁₆N]⁺ (cation) |

Note: The molecular weight of the trimethyl(propyl)azanium cation is 102.13 Da.[1]

Fragmentation Pathways: Quaternary ammonium salts are known to undergo characteristic fragmentation reactions in the gas phase, primarily through Hofmann elimination.[5][6] This process involves the abstraction of a proton from a carbon adjacent to the nitrogen, leading to the formation of an alkene and a tertiary amine.

Proposed Fragmentation of Trimethyl(propyl)azanium Cation:

Caption: Proposed fragmentation pathway for the trimethyl(propyl)azanium cation.

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent such as methanol or a methanol/water mixture.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Operate the ESI source in positive ion mode.

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-200).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the parent ion (m/z 102.13) and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular mass and provides insights into fragmentation behavior. The combination of these techniques offers a robust analytical workflow for researchers and professionals working with this and similar quaternary ammonium compounds.

References

-

Cydzik, I., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link][5][7]

-

Cydzik, I., et al. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of The American Society for Mass Spectrometry, 22(12), 2243-2254. [Link][6]

-

Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(2), 307-313. [Link][8]

-

Marino, M. G., & Kreuer, K. D. (n.d.). ¹H-NMR Spectra of Propyl trimethylammonium bromide in D₂O at RT. ResearchGate. [Link][2]

-

Zheng, F., et al. (2021). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. ACS Omega, 6(4), 2963-2974. [Link][4]

-

PubChem. (n.d.). 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1). National Center for Biotechnology Information. [Link][1]

Sources

- 1. 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | C6H16BrN | CID 75853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Trimethyl(propyl)azanium Bromide in Organic Solvents

Foreword: Navigating the Solubility Landscape of Quaternary Ammonium Salts

Introduction to Trimethyl(propyl)azanium Bromide: A Molecule of Interest

This compound, also known as propyltrimethylammonium bromide, belongs to the class of quaternary ammonium salts. These compounds are characterized by a central nitrogen atom covalently bonded to four organic moieties, resulting in a cationic species. The positive charge is balanced by a counter-ion, in this case, bromide.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2650-50-2 | [1] |

| Molecular Formula | C6H16BrN | [2] |

| Molecular Weight | 182.11 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 238 °C (decomposes) | [4][5] |

| General Solubility | Soluble in water and polar organic solvents. | [4][6] |

The structure of this compound, with its charged nitrogen center and alkyl groups, suggests a degree of amphiphilicity, which is a key determinant of its solubility behavior. It is known to be utilized as a phase transfer catalyst, surfactant, and in some instances, as an antimicrobial agent, applications that are intrinsically linked to its solubility characteristics.[3][5]

The Theoretical Framework: What Governs Solubility?

The adage "like dissolves like" provides a fundamental, albeit simplified, starting point for understanding solubility. For a quaternary ammonium salt like this compound, a more nuanced approach considering the interplay of several factors is necessary.

The Role of Polarity and Hydrogen Bonding

The solubility of an ionic compound in an organic solvent is heavily influenced by the solvent's polarity. Organic solvents can be broadly categorized as polar (protic and aprotic) and nonpolar.[7][8]

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol) and water, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen). They can engage in hydrogen bonding, which can be a powerful solvating force for both the cation and the anion of an ionic salt.[9][10][11] For this compound, the bromide anion can be effectively solvated through hydrogen bonding with protic solvents.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) have significant dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds.[10][11] They can, however, solvate the trimethyl(propyl)azanium cation through dipole-ion interactions. The solvation of the bromide anion is generally less effective in these solvents compared to protic solvents.

-

Nonpolar Solvents: Solvents such as hexane and toluene have low dielectric constants and minimal dipole moments. They are generally poor solvents for ionic compounds as they cannot effectively solvate the charged species.

Based on these principles, it is anticipated that this compound will exhibit higher solubility in polar protic and polar aprotic solvents compared to nonpolar solvents.

Hansen Solubility Parameters: A Predictive Tool

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSPs) can be employed. This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12] The principle is that substances with similar HSPs are more likely to be miscible.[13]

The distance (Ra) between the HSPs of the solute (this compound) and the solvent can be calculated. A smaller Ra value suggests a higher likelihood of solubility. While the specific HSPs for this compound are not readily published, they can be estimated using group contribution methods.[14][15] By comparing the estimated HSPs of the solute to the known HSPs of various organic solvents, a researcher can pre-screen and rank potential solvents for experimental investigation.[16][17]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of a comprehensive public dataset, the empirical determination of solubility is a critical task for any researcher working with this compound. The isothermal equilibrium method is a robust and widely accepted technique for this purpose.[18]

Materials and Equipment

-

This compound (ensure purity and document source)

-

Selected organic solvents (high purity, anhydrous where necessary)

-

Analytical balance (± 0.1 mg or better)

-

Isothermal shaker or constant temperature bath with stirring capability[18][19]

-

Calibrated thermometer or temperature probe

-

Vials or flasks with secure caps

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Pre-weighed vials for sample collection

-

Drying oven or vacuum oven

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation:

-

Dry the this compound to a constant weight, for example, in a vacuum oven at a suitable temperature below its decomposition point, to remove any residual moisture.

-

Ensure all solvents are of high purity and, if necessary, dried using appropriate methods to avoid influencing the solubility measurement.

-

-

Equilibration:

-

To a series of vials, add a known volume or mass of each selected organic solvent.

-

Add an excess of the dried this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker or a constant temperature bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sampling and Analysis (Gravimetric Method):

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately pass the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry sample vial. This step is critical to remove any undissolved microcrystals.

-

Record the mass of the vial containing the saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is preferable to facilitate evaporation at a lower temperature.

-

Once the solvent is completely removed, cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid.[20][21][22]

-

Repeat the process at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of the saturated solution (g): (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solute (g): (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of the solvent (g): (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

If the density of the solvent at the experimental temperature is known, the solubility can be converted to g/100 mL.

Interpreting the Results and Further Considerations

The experimentally determined solubility data will provide a quantitative basis for selecting appropriate solvents for various applications.

-

Correlation with Polarity: The results are expected to show a strong correlation with solvent polarity. A table summarizing the solubility data alongside the dielectric constants and HSPs of the solvents will offer valuable insights into the governing solute-solvent interactions.

-

Temperature Dependence: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature. Performing the solubility determination at different temperatures can provide a solubility curve, which is essential for applications like crystallization.[23]

-

Purity of Materials: The purity of both the this compound and the solvents is paramount. Impurities can significantly affect solubility measurements. It is good practice to characterize the solid phase before and after the solubility experiment to ensure no phase changes or degradation has occurred.[24]

-

Safety Precautions: this compound is an irritant to the skin and eyes.[25][26] Always consult the Safety Data Sheet (SDS) before handling.[27][28] Experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion: Empowering the Researcher

While a comprehensive, pre-existing database for the solubility of this compound in a wide array of organic solvents is not currently available, this guide provides the necessary theoretical foundation and a robust experimental framework to empower researchers to generate this critical data in-house. By understanding the principles of solute-solvent interactions and meticulously applying the described experimental protocol, scientists and drug development professionals can confidently determine the solubility of this and other quaternary ammonium salts, enabling informed decisions in process development, formulation, and chemical synthesis.

References

-

Li, G., & Liu, Y. (2024). Experimental set-up for phase equilibrium solubility determination by isothermal method. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2650-50-2,trimethylpropylammonium bromide. Retrieved from [Link]

-

Tradeindia. (n.d.). Trimethyl Propyl Ammonium Bromide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1). Retrieved from [Link]

-

Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Fard, M. A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 433-435. [Link]

-

ALS Global. (n.d.). Techniques for Accurate Measurement and Estimation of Total Dissolved Solids. Retrieved from [Link]

-

Standard Methods for the Examination of Water and Wastewater. (2017). Total Dissolved Solids by Gravimetric Determination. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 2650-50-2 | trimethyl(propyl)azanium,bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1) | C6H16BrN | CID 75853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethyl Propyl Ammonium Bromide - Best Price & Quality [tatvachemicals.tradeindia.com]

- 4. Cas 2650-50-2,trimethylpropylammonium bromide | lookchem [lookchem.com]

- 5. trimethylpropylammonium bromide | 2650-50-2 [chemicalbook.com]

- 6. CAS 2650-50-2: 1-Propanaminium, N,N,N-trimethyl-, bromide … [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 14. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 17. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. alsglobal.com [alsglobal.com]

- 21. cefns.nau.edu [cefns.nau.edu]

- 22. quora.com [quora.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. fishersci.com [fishersci.com]

- 26. tcichemicals.com [tcichemicals.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Trimethyl(propyl)azanium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of trimethyl(propyl)azanium bromide, a quaternary ammonium salt with applications in various scientific and industrial domains. This document delves into the fundamental principles governing its decomposition, offering field-proven insights into experimental design and data interpretation. Key topics include a detailed examination of thermal analysis data, elucidation of competing degradation mechanisms—namely Hofmann elimination and nucleophilic substitution—and identification of the resulting degradation products. Methodologies for robust experimental investigation are presented, along with a discussion of the practical implications of thermal stability in research and drug development.

Introduction: The Significance of this compound

This compound, also known as N,N,N-trimethyl-1-propanaminium bromide, is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to three methyl groups and one propyl group, with a bromide counterion. Its molecular structure imparts unique physicochemical properties, making it a valuable compound in diverse applications, including as a phase-transfer catalyst, an electrolyte component, and a precursor in organic synthesis. In the context of drug development, quaternary ammonium compounds are often investigated for their antimicrobial properties and as moieties in active pharmaceutical ingredients.

A thorough understanding of the thermal stability of this compound is paramount for its safe handling, storage, and application. Uncontrolled thermal degradation can lead to the formation of undesirable byproducts, compromising product purity, efficacy, and safety. This guide aims to provide a detailed technical overview of the thermal behavior of this compound, enabling researchers and professionals to make informed decisions in their work.

Thermal Stability Profile

The thermal stability of this compound is a critical parameter that defines the temperature range within which the compound remains chemically intact. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing a clear indication of the onset of decomposition. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and the exothermic or endothermic nature of decomposition.

While specific TGA and DSC data for this compound are not extensively published, data from commercial suppliers and analogous compounds provide a strong basis for understanding its thermal profile. A supplier of this compound reports a decomposition temperature of 238 °C.

For a closely related compound, tetrabutylammonium bromide (TBAB), thermal analysis reveals a melting point around 120 °C, followed by decomposition at higher temperatures. It is important to note that the thermal stability of quaternary ammonium salts can be influenced by factors such as the symmetry of the alkyl groups and the nature of the counterion.

Table 1: Anticipated Thermal Properties of this compound

| Property | Anticipated Value/Range | Analytical Technique | Significance |

| Melting Point | Varies (likely below decomposition) | DSC | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Tonset) | ~230-240 °C | TGA | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | > 240 °C | DTG (Derivative of TGA) | The temperature at which the rate of mass loss is at its maximum. |

| Decomposition Enthalpy | Exothermic or Endothermic | DSC | Indicates whether the decomposition process releases or absorbs heat. |

Experimental Workflow for Thermal Analysis

A robust experimental design is crucial for obtaining reliable thermal stability data. The following workflow outlines the key steps for the thermal analysis of this compound.

Figure 1: Experimental workflow for the thermal analysis of this compound.

Degradation Mechanisms: A Tale of Two Pathways

The thermal degradation of quaternary ammonium salts, particularly asymmetric ones like this compound, primarily proceeds through two competing pathways: Hofmann elimination and nucleophilic substitution (SN2) . The prevalence of each pathway is dictated by steric and electronic factors.

Hofmann Elimination

Hofmann elimination is a beta-elimination reaction that results in the formation of an alkene, a tertiary amine, and a protonated counterion.[1] In the case of this compound, the bromide ion acts as a base, abstracting a proton from the carbon atom beta to the nitrogen on the propyl group. The bulky trimethylammonium group acts as a good leaving group.[2][3]

According to the Hofmann rule, for asymmetric amines, the major alkene product is the least substituted (and typically less stable) one.[1] This is due to the steric hindrance of the large quaternary ammonium leaving group, which makes the abstraction of a proton from the less sterically hindered beta-carbon more favorable.[2][3]

For this compound, Hofmann elimination would lead to the formation of propene and trimethylamine .

Nucleophilic Substitution (SN2)

In the SN2 pathway, the bromide anion acts as a nucleophile, attacking one of the carbon atoms directly bonded to the positively charged nitrogen. This results in the displacement of a tertiary amine as a leaving group and the formation of an alkyl bromide. For this compound, there are two possible sites for nucleophilic attack: the methyl groups and the propyl group.

-

Attack on a methyl group: This would yield methyl bromide and N,N-dimethylpropylamine .

-

Attack on the propyl group: This would result in 1-bromopropane and trimethylamine .

Steric hindrance plays a crucial role in determining the preferred site of SN2 attack. The less sterically hindered methyl groups are generally more susceptible to nucleophilic attack than the propyl group.

Figure 2: Competing degradation pathways for this compound.

Degradation Products and Their Identification

The thermal decomposition of this compound is expected to yield a mixture of products arising from the competing Hofmann elimination and SN2 pathways. The definitive identification of these products is typically achieved using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) .

In this technique, the sample is rapidly heated to its decomposition temperature in the pyrolysis unit, and the volatile degradation products are immediately transferred to the GC column for separation, followed by detection and identification by the mass spectrometer.

Table 2: Expected Thermal Degradation Products of this compound

| Degradation Pathway | Expected Products | Analytical Signature (MS) |

| Hofmann Elimination | Propene, Trimethylamine | Characteristic fragmentation patterns for C3H6 and C3H9N. |

| SN2 (Attack on Methyl) | Methyl Bromide, N,N-Dimethylpropylamine | Isotopic pattern of bromine in methyl bromide; characteristic fragments of the tertiary amine. |

| SN2 (Attack on Propyl) | 1-Bromopropane, Trimethylamine | Isotopic pattern of bromine in 1-bromopropane; fragments of trimethylamine. |

The relative abundance of these products will depend on the specific pyrolysis conditions, particularly the temperature. At lower decomposition temperatures, the SN2 pathway involving the less hindered methyl groups is often favored. As the temperature increases, the Hofmann elimination pathway may become more prominent.

Experimental Protocol: Pyrolysis-GC-MS Analysis

The following protocol outlines a standardized approach for the analysis of the thermal degradation products of this compound.

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Instrumentation:

-

Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

-

-

Pyrolyzer Conditions:

-

Set the pyrolysis temperature to a range that encompasses the decomposition of the compound (e.g., a programmed ramp from 100 °C to 350 °C, or a single-shot pyrolysis at 300 °C).

-

Interface Temperature: ~280 °C.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column suitable for separating volatile organic compounds.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all volatile products.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300) to capture all expected fragments.

-

Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Compare the mass spectra of the individual peaks with a standard mass spectral library (e.g., NIST) to identify the degradation products.

-

Confirm the identity of brominated compounds by their characteristic isotopic patterns.

-

Implications for Research and Drug Development

The thermal stability and degradation profile of this compound have significant implications for its practical application:

-

Formulation Development: Knowledge of the decomposition temperature is crucial for selecting appropriate manufacturing processes, such as drying, milling, and melt extrusion, to avoid degradation.

-

Stability Studies: Understanding the degradation pathways and products is essential for designing robust stability-indicating analytical methods to monitor the purity of the compound and its formulations over time.

-

Toxicology and Safety: The degradation products may have different toxicological profiles than the parent compound. Identifying these products is a critical step in assessing the overall safety of a formulation.

-

Process Chemistry: In synthetic applications, the thermal stability will dictate the maximum allowable reaction temperature to prevent the formation of impurities.

Conclusion

The thermal stability of this compound is governed by a decomposition temperature in the range of 230-240 °C. Its degradation proceeds through competing Hofmann elimination and nucleophilic substitution pathways, yielding a mixture of volatile products including alkenes, tertiary amines, and alkyl bromides. A thorough understanding of these processes, investigated through techniques such as TGA, DSC, and Py-GC-MS, is essential for the effective and safe utilization of this compound in research and development. The insights and methodologies presented in this guide provide a framework for the comprehensive thermal characterization of this compound and related quaternary ammonium salts.

References

-

Wikipedia contributors. (2024). Hofmann elimination. In Wikipedia, The Free Encyclopedia. [Link]

-

Allen, A. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Allen Career Institute. [Link]

-

LibreTexts. (2021). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. In Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Mechanism of Hofmann elimination and nucleophilic substitution degradation of quaternary ammonium groups. [Link]

-

LibreTexts. (2021). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. In Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Pyrolysis of Organic Halides. [Link]

-

NIST. (n.d.). Tetra-N-butylammonium bromide. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Thermal degradation of CTAB in as-synthesized MCM-41. [Link]

-

MDPI. (2021). Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application. [Link]

-

Semantic Scholar. (n.d.). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. [Link]

-

Wikipedia contributors. (2024). Tetrabutylammonium bromide. In Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). TG, DTG, and DTA curves of (a) TBA-Br with Al2O3 additive at.... [Link]

-

OSTI.gov. (n.d.). Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry (TED-GC-MS). [Link]

-

Frontier Laboratories Ltd. (n.d.). Thermal Degradation Studies of Flame-Retarded PBT by Temperature Programmed Py-GC/MS. [Link]

-

Acta Physico-Chimica Sinica. (2004). TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. [Link]

-

Royal Society of Chemistry. (2012). Aqueous solutions of tetraalkylammonium halides: ion hydration, dynamics and ion–ion interactions in light of steric effects. [Link]

-

Agilent. (2020). Accelerated Determination of Microplastics in Environmental Samples Using Thermal Extraction Desorption-Gas Chromatography/Mass Spectrometry (TED-GC/MS). [Link]

-

Chemdad. (n.d.). BUTYL TRIMETHYLAMMONIUM BROMIDE. [Link]

-

ACS Publications. (2016). Thermal and Crystallographic Properties of Tetra-n-butylammonium Bromide + Tetra-n-butylammonium Chloride Mixed Semiclathrate Hydrates. [Link]

-

ResearchGate. (n.d.). Unveiling synergistic mechanisms and kinetic behaviors in co-pyrolysis of polyethylene terephthalate and balsa wood from waste wind turbine blades. [Link]

-

Journal of Applied Pharmaceutical Science. (2022). GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. [Link]

-

Sci-Hub. (n.d.). On the structure of tetraalkylammonium halides in methanol: an infrared study. [Link]

Sources

trimethyl(propyl)azanium bromide crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Trimethyl(propyl)azanium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystal Structure in Quaternary Ammonium Salts

This compound (C₆H₁₆BrN) is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to three methyl groups and one propyl group, with a bromide anion providing charge neutrality.[1][2] Quaternary ammonium compounds, in general, find extensive applications as surfactants, phase-transfer catalysts, and antimicrobial agents.[3][4][5] The three-dimensional arrangement of ions in the solid state, i.e., the crystal structure, profoundly influences the physicochemical properties of these materials, including their solubility, stability, hygroscopicity, and bioavailability.

A detailed understanding of the crystal structure provides insights into:

-

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing.